molecular formula C7H18N4O3 B14753907 Guanidine, 1,1-dipropyl-, nitrate CAS No. 329-72-6

Guanidine, 1,1-dipropyl-, nitrate

Cat. No.: B14753907
CAS No.: 329-72-6
M. Wt: 206.24 g/mol
InChI Key: ZFWZMVNLGUGFKI-UHFFFAOYSA-N
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Description

Guanidine, 1,1-dipropyl-, nitrate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable salts with acids. This compound is a derivative of guanidine, where the hydrogen atoms are replaced by propyl groups, and it is combined with nitrate to form a salt. Guanidine compounds are widely used in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1,1-dipropyl-, nitrate typically involves the reaction of 1,1-dipropylguanidine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2\text{NO}_3 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1,1-dipropyl-, nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler guanidine derivatives.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while substitution can produce a variety of alkylated guanidines.

Scientific Research Applications

Guanidine, 1,1-dipropyl-, nitrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of guanidine, 1,1-dipropyl-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Guanidine nitrate: A simpler derivative of guanidine with similar basicity and reactivity.

    1,1-Dimethylguanidine nitrate: Another derivative with methyl groups instead of propyl groups.

    1,1-Diethylguanidine nitrate: Similar structure with ethyl groups.

Uniqueness

Guanidine, 1,1-dipropyl-, nitrate is unique due to the presence of propyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other guanidine derivatives and suitable for specific applications where these properties are advantageous.

Properties

CAS No.

329-72-6

Molecular Formula

C7H18N4O3

Molecular Weight

206.24 g/mol

IUPAC Name

1,1-dipropylguanidine;nitric acid

InChI

InChI=1S/C7H17N3.HNO3/c1-3-5-10(6-4-2)7(8)9;2-1(3)4/h3-6H2,1-2H3,(H3,8,9);(H,2,3,4)

InChI Key

ZFWZMVNLGUGFKI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=N)N.[N+](=O)(O)[O-]

Origin of Product

United States

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